molecular formula C12H14N2O4 B1305007 5-Nitro-2-piperidin-1-yl-benzoic acid CAS No. 42106-50-3

5-Nitro-2-piperidin-1-yl-benzoic acid

Cat. No.: B1305007
CAS No.: 42106-50-3
M. Wt: 250.25 g/mol
InChI Key: BJFMTEPHRNENIO-UHFFFAOYSA-N
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Description

5-Nitro-2-piperidin-1-yl-benzoic acid is an organic compound with the molecular formula C12H14N2O4 It is characterized by the presence of a nitro group at the 5-position and a piperidinyl group at the 2-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-piperidin-1-yl-benzoic acid typically involves the nitration of 2-piperidin-1-yl-benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, reducing the risk of hazardous conditions.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-piperidin-1-yl-benzoic acid can undergo various chemical reactions, including:

  • Reduction:

      Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

      Conditions: Room temperature, atmospheric pressure.

      Products: 5-Amino-2-piperidin-1-yl-benzoic acid.

  • Substitution:

      Reagents: Alkyl halides, base (e.g., sodium hydroxide).

      Conditions: Reflux in an appropriate solvent.

      Products: Alkylated derivatives of this compound.

  • Oxidation:

      Reagents: Potassium permanganate, sulfuric acid.

      Conditions: Elevated temperature.

      Products: Oxidized derivatives, potentially leading to ring-opening products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, sodium hydroxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Scientific Research Applications

5-Nitro-2-piperidin-1-yl-benzoic acid has several applications in scientific research:

  • Medicinal Chemistry:

    • Used as a building block for the synthesis of pharmaceutical compounds.
    • Potential applications in the development of anti-inflammatory and antimicrobial agents.
  • Material Science:

    • Utilized in the synthesis of polymers and advanced materials with specific properties.
  • Biological Research:

    • Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
  • Industrial Applications:

    • Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-piperidin-1-yl-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The piperidinyl group enhances the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-piperidin-4-ol-1-yl-benzoic acid
  • 5-Nitro-2-(piperidin-1-yl)benzaldehyde
  • 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl(piperidin-1-yl)methanone

Uniqueness

5-Nitro-2-piperidin-1-yl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and piperidinyl groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

5-Nitro-2-piperidin-1-yl-benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C12H14N2O4C_{12}H_{14}N_{2}O_{4} and features a piperidine ring attached to a benzoic acid moiety with a nitro group at the 5-position. The presence of these functional groups contributes to its reactivity and biological activity.

Property Description
Molecular FormulaC12H14N2O4C_{12}H_{14}N_{2}O_{4}
Molecular Weight250.25 g/mol
Functional GroupsNitro, Carboxylic Acid, Piperidine

Synthesis

The synthesis of this compound typically involves several steps, including the nitration of benzoic acid derivatives followed by the introduction of the piperidine moiety. Various synthetic routes have been explored to optimize yield and purity, making it accessible for further biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . Studies suggest that it may enhance inflammation in macrophages through the activation of G protein-coupled receptor 35 (GPR35), leading to increased production of pro-inflammatory cytokines. This dual role highlights its potential as both an anti-inflammatory agent and a modulator of immune responses.

Antimicrobial Activity

Preliminary evaluations indicate that this compound possesses antimicrobial activity against various pathogens. The compound's structural features allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Case Studies

  • Anticancer Efficacy : A study conducted on MDA-MB-231 cells showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • Inflammation Modulation : In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, this compound was found to enhance p38 MAPK signaling, leading to elevated levels of TNF-alpha and IL-6, suggesting its role in promoting inflammation.
  • Antimicrobial Testing : The compound demonstrated an MIC value of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL).

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The nitro group may participate in redox reactions, potentially converting to an amine under physiological conditions, which could influence enzyme activity.
  • Receptor Interaction : The piperidine moiety allows for binding to various receptors involved in pain and inflammation pathways, enhancing its therapeutic profile.

Properties

IUPAC Name

5-nitro-2-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)10-8-9(14(17)18)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFMTEPHRNENIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387925
Record name 5-Nitro-2-piperidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42106-50-3
Record name 5-Nitro-2-piperidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-(piperidin-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

30 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 150 ml piperidine. The temperature of the reaction was allowed to rise during the addition. After the addition was complete, the reaction was heated at reflux temperature for two hours. The hot reaction mixture was poured into ice water, made acid by the addition of concentrated HCl until precipitation of the product was complete and filtered. The filter cake was recrystallized from ethanol to give 30.4 grams 5-nitro-2-piperidinobenzoic acid. m.p. = 201°-203° C. The nitro compound was reduced catalytically in ethanol with 5% palladium on carbon catalyst to give 5-amino-2-piperidinobenzoic acid. m.p. = 232°-235° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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